molecular formula C12H23N B13524860 4-(4-Methylcyclohexyl)piperidine

4-(4-Methylcyclohexyl)piperidine

Cat. No.: B13524860
M. Wt: 181.32 g/mol
InChI Key: YBTCFWIIWHWNMF-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)piperidine: perfluoro-N-(4-methylcyclohexyl)piperidine , is an organofluorine compound with the chemical formula C12F23N. It is a derivative of piperidine, a six-membered heterocyclic compound containing a nitrogen atom. The compound exhibits unique properties due to its fluorinated structure .

Preparation Methods

Synthetic Routes:: The synthesis of 4-(4-Methylcyclohexyl)piperidine involves introducing fluorine atoms onto the piperidine ring. While specific synthetic routes may vary, one common approach is the perfluorination of N-(4-methylcyclohexyl)piperidine using appropriate fluorinating agents.

Reaction Conditions:: The perfluorination reaction typically occurs under controlled conditions, utilizing reagents such as perfluoroalkyl iodides or perfluoroalkyl bromides. These reactions are often conducted in the presence of catalysts or initiators to facilitate fluorination.

Industrial Production:: Industrial-scale production methods for this compound may involve large-scale fluorination processes, purification, and formulation into suitable products.

Chemical Reactions Analysis

Reactivity:: 4-(4-Methylcyclohexyl)piperidine can undergo various chemical reactions, including:

    Oxidation: It may react with oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Substituent groups can be introduced onto the piperidine ring.

Common Reagents and Conditions::

    Fluorinating Agents: Perfluoroalkyl iodides or bromides.

    Catalysts: Transition metal complexes or other suitable catalysts.

    Solvents: Organic solvents compatible with fluorination reactions.

Major Products:: The major products depend on the specific reaction conditions. Perfluorinated derivatives of this compound are the primary outcomes.

Scientific Research Applications

4-(4-Methylcyclohexyl)piperidine finds applications in various fields:

    Chemistry: As a fluorinated compound, it contributes to studies on fluorine chemistry and materials.

    Biology: Researchers explore its interactions with biological systems, including potential drug development.

    Medicine: Investigations into its pharmacological properties and potential therapeutic applications.

    Industry: Its unique properties may be harnessed in industrial processes or as additives.

Mechanism of Action

The exact mechanism by which 4-(4-Methylcyclohexyl)piperidine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, it’s worth noting that the fluorinated piperidine derivatives exhibit distinct properties compared to their non-fluorinated counterparts. Researchers often compare these compounds to understand their unique features and applications.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

4-(4-methylcyclohexyl)piperidine

InChI

InChI=1S/C12H23N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h10-13H,2-9H2,1H3

InChI Key

YBTCFWIIWHWNMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2CCNCC2

Origin of Product

United States

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